![molecular formula C12H9BrN2OS B1272067 [6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol CAS No. 439095-24-6](/img/structure/B1272067.png)

[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

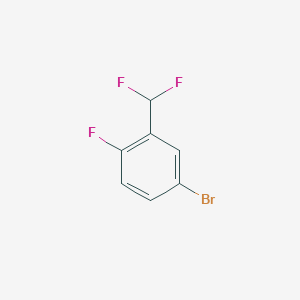

“[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol” is a product used for proteomics research . It is a derivative of imidazo[2,1-b][1,3]thiazoles, which are an important class of nitrogen- and sulfur-containing heterocyclic compounds .

Synthesis Analysis

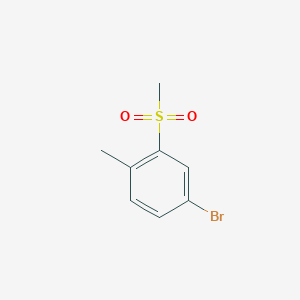

The synthesis of imidazo[2,1-b][1,3]thiazoles is based on the reaction of (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles . The outcome of this reaction depends on the structure of the starting bromo ketone . When electron-withdrawing substituents are present in the structure of the ketone, a competing reaction occurs, which leads to the formation of 2,5-diarylfurans .Molecular Structure Analysis

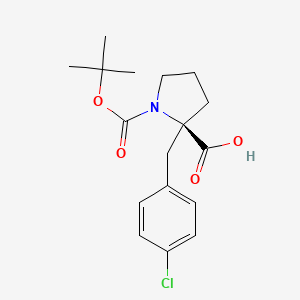

The molecular formula of “[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol” is C12H9BrN2OS, and its molecular weight is 309.19 .Chemical Reactions Analysis

Imidazo[2,1-b][1,3]thiazoles have been found to exhibit high levels of anticancer, anti-inflammatory, antimicrobial, and antibacterial activity . They have also been studied as electroluminescent materials for OLED devices .Aplicaciones Científicas De Investigación

Anticancer Applications

Derivatives of the imidazo[2,1-b][1,3]thiazole ring system have been recognized for their potential in anticancer treatments. They have been found to exhibit cytotoxicity against various human tumor cell lines, including prostate cancer .

Antiviral Applications

These compounds also show promise as antiviral agents. The structural features of the imidazo[2,1-b][1,3]thiazole ring are conducive to inhibiting viral replication, making them valuable in the development of new antiviral drugs .

Antioxidant Properties

The antioxidant properties of these derivatives make them useful in combating oxidative stress, which is implicated in various diseases and aging processes .

Immunomodulatory Effects

Imidazo[2,1-b][1,3]thiazole derivatives can modulate immune responses, which is beneficial for treating autoimmune diseases and enhancing vaccine efficacy .

Tuberculostatic Agents

These compounds have shown activity as tuberculostatic agents, providing a potential avenue for new treatments against tuberculosis .

Analgesic and Anti-inflammatory Activities

Some derivatives have demonstrated significant analgesic and anti-inflammatory activities, suggesting their use in pain management and inflammatory conditions .

Mecanismo De Acción

Target of Action

It is known that thiazole derivatives, which include this compound, have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

It has been reported that a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides, which are related to this compound, demonstrated cytotoxic activity on three human tumor cell lines .

Biochemical Pathways

It is known that thiazole derivatives, which include this compound, can affect a variety of biochemical pathways due to their wide range of biological activities .

Action Environment

It is known that the biological activities of thiazole derivatives, which include this compound, can be influenced by a variety of factors, including the presence of other compounds, the ph of the environment, and the temperature .

Direcciones Futuras

The future directions for research on “[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol” and related compounds could include further exploration of their potential biological activities, including their anticancer, anti-inflammatory, antimicrobial, and antibacterial properties . Additionally, their potential use in OLED devices could be further explored .

Propiedades

IUPAC Name |

[6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2OS/c13-9-3-1-8(2-4-9)11-10(7-16)15-5-6-17-12(15)14-11/h1-6,16H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKGPVJXKSLVBMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N3C=CSC3=N2)CO)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377158 |

Source

|

| Record name | [6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol | |

CAS RN |

439095-24-6 |

Source

|

| Record name | [6-(4-bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1271989.png)

![4-[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1271996.png)